[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
Description
Properties
IUPAC Name |
(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUPMHLVKJGOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Functionalization
Method A: Condensation and Cyclization
Phenylhydrazine reacts with α,β-unsaturated carbonyl compounds or acetylpyridine derivatives under reflux in ethanol with acetic acid catalysis to form hydrazone intermediates.
These hydrazones undergo cyclization via Vilsmeier–Haack reaction conditions using phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) to afford 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydes.
Subsequent treatment with malonic acid in pyridine yields α,β-unsaturated carboxylic acid derivatives, which can be further converted to the methanamine derivative by reductive amination or alkylation steps.
This route was exemplified in the synthesis of related pyrazole derivatives and provides a robust pathway to the core structure with the amine functionality introduced at the 4-position.
Method B: Cyclocondensation and Alkylation
Cyclocondensation of hydrazine with appropriate carbonyl compounds forms the pyrazole ring.
Subsequent alkylation with formaldehyde and ammonia or amines introduces the methanamine group at the 4-position.
Reaction conditions typically involve reflux in ethanol or DMF at 80–100 °C, with bases such as potassium carbonate to facilitate alkylation.
Purification by recrystallization or chromatography yields the desired compound with high purity (>95%) and yields (>70%).
Cross-Coupling Reactions for Pyridin-4-yl Substitution
The installation of the pyridin-4-yl substituent at the 3-position of the pyrazole ring is efficiently achieved via Suzuki cross-coupling.
Typical conditions involve the reaction of 4-pyrazoleboronic acid pinacol ester with a pyridin-4-yl halide (or vice versa) in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂.
Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are used in dry solvents such as DMF or DME.
The reaction is conducted under nitrogen atmosphere at 60–100 °C until completion, monitored by TLC or LC-MS.
Workup includes extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Phenylhydrazine + α,β-unsaturated carbonyl compound, reflux in EtOH with AcOH | Formation of hydrazone intermediate | 3-5 hours reaction time |
| 2 | POCl₃ + DMF, reflux | Vilsmeier–Haack formylation to pyrazole-4-carbaldehyde | Generates aldehyde at 4-position |
| 3 | Malonic acid + pyridine, reflux | Conversion to α,β-unsaturated acid derivative | Precursor to amine |
| 4 | Suzuki coupling: Pyrazoleboronic ester + pyridin-4-yl halide, Pd catalyst, Cs₂CO₃, DMF, 85–100 °C | Installation of pyridin-4-yl group at 3-position | Nitrogen atmosphere required |
| 5 | Reductive amination or alkylation with formaldehyde + ammonia | Introduction of methanamine group at 4-position | Yields >70%, purity >95% |
Alternative Synthetic Routes
Condensation of 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate followed by chlorination and amination steps has been reported for related pyrazolo derivatives, suggesting potential adaptation for the target compound.
Mannich-type reactions catalyzed by environmentally friendly catalysts (e.g., Ce(SO₄)₂·4H₂O) in aqueous ethanol have been used for pyrazolone derivatives, which may be modified for pyrazolylmethanamine synthesis.
The Suzuki coupling is critical for the selective introduction of the pyridin-4-yl substituent, with palladium catalysts and base choice significantly affecting yield and reaction time.
Reaction monitoring by TLC and LC-MS ensures completion and minimizes side reactions.
The Vilsmeier–Haack reaction provides an efficient way to functionalize the pyrazole ring at the 4-position with an aldehyde group, which is a versatile intermediate for further amination.
Reductive amination conditions must be optimized to avoid over-reduction or side reactions, typically using mild reducing agents like sodium triacetoxyborohydride.
Purification strategies including recrystallization and column chromatography are essential for obtaining analytically pure material suitable for biological evaluation.
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Pyrazole ring formation | Phenylhydrazine + carbonyl, reflux EtOH, AcOH catalyst | Hydrazone intermediate |
| Formylation | POCl₃ + DMF, reflux | Pyrazole-4-carbaldehyde |
| Cross-coupling | PdCl₂(PPh₃)₂, Cs₂CO₃, DMF, 85–100 °C, N₂ atmosphere | Pyridin-4-yl substitution |
| Amination | Formaldehyde + NH₃ or amine, reflux or room temp | Methanamine introduction |
| Purification | Recrystallization, chromatography | >95% purity, >70% yield |
The preparation of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine is accomplished through a combination of classical pyrazole synthesis, strategic functionalization via Vilsmeier–Haack formylation, and palladium-catalyzed Suzuki cross-coupling to install the pyridin-4-yl substituent. The methanamine group is introduced through reductive amination or alkylation methods. Optimization of reaction conditions, choice of catalysts, and purification techniques are essential to obtain high yields and purity. These methods are supported by diverse research findings and provide a reliable synthetic framework for this compound.
Chemical Reactions Analysis
Types of Reactions
[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that pyrazole derivatives often exhibit significant biological activities, including:
- Antiviral Activity: Pyrazole derivatives have been reported to inhibit viral replication, making them candidates for antiviral drug development.
- Anti-inflammatory Properties: Compounds containing the pyrazole moiety have demonstrated efficacy in reducing inflammation, which is critical in treating various chronic diseases.
- Anticancer Activity: Some studies suggest that pyrazole derivatives can act as inhibitors of specific cancer cell lines, showcasing their potential in oncology.
Agrochemical Applications
Pyrazole compounds are also recognized for their pesticidal properties. Research indicates that derivatives can serve as effective agrochemicals, targeting pests while minimizing environmental impact. Their ability to disrupt pest metabolism makes them suitable for developing safer pesticides.
Material Science
In material science, compounds like [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine are explored for their electronic properties. They can be utilized in:
- Organic Light Emitting Diodes (OLEDs): Their unique electronic characteristics make them viable candidates for use in OLED technology.
- Conductive Polymers: The incorporation of such compounds into polymer matrices can enhance conductivity, paving the way for advanced electronic materials.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit the replication of certain viruses through specific molecular interactions. The research highlighted the potential of this compound as a lead compound for developing new antiviral agents.
Case Study 2: Agrochemical Development
Research conducted by agricultural chemists found that pyrazole-based compounds exhibited effective insecticidal properties against common agricultural pests. Field trials showed a significant reduction in pest populations with minimal phytotoxicity to crops.
Case Study 3: OLED Applications
In a study on OLED materials, researchers evaluated the electronic properties of various pyrazole derivatives, including this compound. The findings indicated enhanced light-emitting efficiency when incorporated into polymer blends.
Mechanism of Action
The mechanism of action of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Table 1: Structural Comparison and Physicochemical Properties
Key Observations:
- Pyridinyl vs. Thienyl/Other Groups : Replacement of the pyridinyl group (e.g., with thienyl in ) enhances antifungal activity but reduces solubility due to increased hydrophobicity .
- Methanamine Modifications : N-methylation (e.g., in ) improves metabolic stability but may reduce target affinity compared to the primary amine .
- Aromatic Substitutions : Methoxy groups () introduce polarity but may elevate toxicity risks (e.g., H302 for oral toxicity) .
Key Observations:
- Antifungal Activity : Thiazole- and triazole-containing pyrazole hybrids () outperform the target compound in antifungal applications, likely due to enhanced membrane targeting .
- Anticancer Potential: Substituents like 4-methoxyphenyl () confer moderate cytotoxicity, suggesting that electron-donating groups may improve DNA intercalation .
- Antibacterial Applications : Oxadiazole derivatives () show promise against bacterial strains, though quantitative data are lacking .
Biological Activity
[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine, a compound belonging to the pyrazole class, has garnered interest due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate aryl and heterocyclic precursors under controlled conditions. Various methods have been reported, including oxidative cyclization and condensation reactions, leading to high yields and purity of the final product .
Antimicrobial Activity
Research has demonstrated that compounds derived from pyrazole exhibit significant antimicrobial properties. For instance, derivatives of pyrazole were tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria . Specifically, this compound has been noted for its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol] | 0.0039 | Staphylococcus aureus |
| [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol] | 0.025 | Escherichia coli |
Anticancer Properties
In vitro studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For example, it exhibited a dose-dependent reduction in cell viability in human cancer cells, suggesting its potential as an anticancer agent .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 10 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells . The interaction with ATP-binding sites is a notable mechanism observed in related compounds.
Case Studies
A study focusing on the optimization of pyrazole derivatives highlighted the structure–activity relationship (SAR) that impacts their biological efficacy. Modifications at specific positions on the pyrazole ring significantly influenced both antimicrobial and anticancer activities .
For instance, introducing electron-donating groups at the para position of the phenyl ring enhanced antibacterial activity, while substitutions at other positions could diminish efficacy .
Q & A
Q. What are the established synthetic routes for [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyrazole-carboxaldehydes. For example, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde reacts with malononitrile and phthalhydrazide under solvent-free conditions using [Bu₃NH][HSO₄] as a catalyst to form pyrazolo[1,2-b]phthalazine derivatives . Another approach involves coupling pyrazole aldehydes with 2-hydroxyacetophenones in ethanol under basic conditions (pH 10.0) to yield flavanones, demonstrating the role of pH optimization in cyclization .
Q. How is structural characterization performed for pyrazole-methanamine derivatives?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Used to confirm substituent positions and aromatic proton environments (e.g., pyridinyl vs. phenyl groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely employed for small-molecule refinement. For example, SHELXL handles high-resolution data and twinned crystals, critical for resolving steric hindrance in pyrazole derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95 respirators for particulate exposure and OV/AG/P99 cartridges for vapor protection. Full-body protective suits are advised to prevent dermal contact .
- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks.
- Waste disposal : Collaborate with licensed disposal services to prevent environmental release, as ecological toxicity data are unavailable .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing pyrazole-containing heterocycles?
- Methodological Answer :
- Solvent selection : Ethanol is optimal for cyclization reactions due to its polarity and boiling point (e.g., reflux at 140°C for 8 hours in coumarin synthesis) .
- Catalyst screening : Tributylammonium sulfate enhances reaction rates in solvent-free systems .
- pH control : Maintain pH 10.0 to favor flavanone formation over chalcone intermediates .
Q. How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?
- Methodological Answer :
- Cross-validation : Compare NMR-derived torsional angles with X-ray data. For example, SHELX refinements can resolve discrepancies in pyrazole ring conformations .
- Dynamic effects : NMR may indicate rotational flexibility (e.g., methylene groups), while crystallography provides static snapshots. Molecular dynamics simulations can bridge these observations .
Q. What strategies are effective for assessing toxicity when empirical data are limited?
- Methodological Answer :
- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity based on analogs (e.g., methanamine derivatives with similar logP values) .
- Extrapolation : Reference IARC/ACGIH classifications for structurally related compounds (e.g., pyridinyl groups in N-methylmethanamine analogs show no carcinogenic alerts) .
Q. How can ecological impact be evaluated for lab-scale synthesis?
- Methodological Answer :
- Biodegradation assays : Use OECD 301 guidelines to estimate persistence if water solubility exceeds 1 mg/L .
- Soil mobility : Measure logKow (octanol-water coefficient) to predict adsorption potential; values >3 indicate low mobility .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
